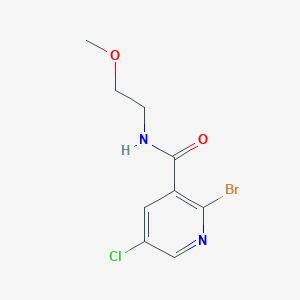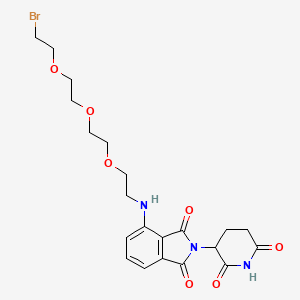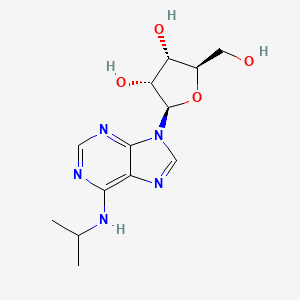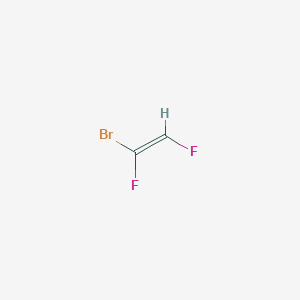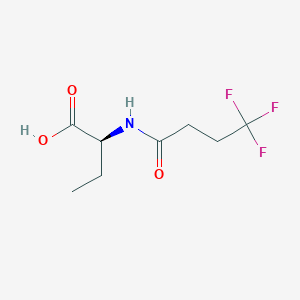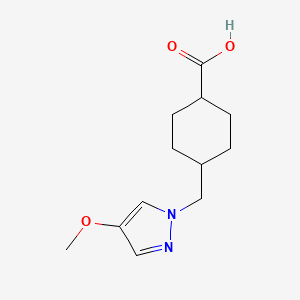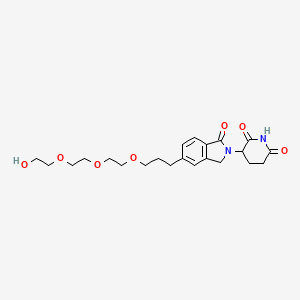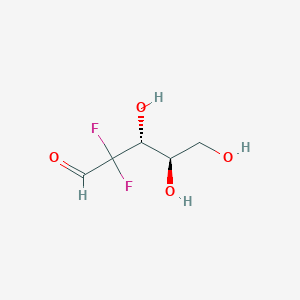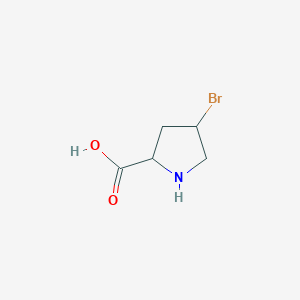
(3-Bromo-5-(t-butyl)-2-chlorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-(tert-butyl)-2-chlorophenyl)(methyl)sulfane is an organosulfur compound that features a bromine, tert-butyl, and chlorine substituent on a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(tert-butyl)-2-chlorophenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the halogenation of a tert-butyl-substituted phenyl ring followed by the introduction of a methylsulfane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and sulfanation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(tert-butyl)-2-chlorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Phenyl derivatives with new functional groups replacing the halogens.
Scientific Research Applications
(3-Bromo-5-(tert-butyl)-2-chlorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromo-5-(tert-butyl)-2-chlorophenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The presence of halogen and sulfur atoms allows for unique binding properties and reactivity. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-(tert-butyl)phenyl)(methyl)sulfane
- (3-Chloro-5-(tert-butyl)phenyl)(methyl)sulfane
- (3-Bromo-2-chlorophenyl)(methyl)sulfane
Uniqueness
(3-Bromo-5-(tert-butyl)-2-chlorophenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H14BrClS |
|---|---|
Molecular Weight |
293.65 g/mol |
IUPAC Name |
1-bromo-5-tert-butyl-2-chloro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C11H14BrClS/c1-11(2,3)7-5-8(12)10(13)9(6-7)14-4/h5-6H,1-4H3 |
InChI Key |
VPDIOPOFLDQLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
